molecular formula C20H17IN2O5 B7441021 methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No. B7441021
M. Wt: 492.3 g/mol
InChI Key: PNQTZDLELIZYIG-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to have promising anti-tumor and anti-inflammatory properties.

Mechanism of Action

Methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate exerts its anti-tumor effects by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling and activation. BTK inhibition leads to downstream inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are known to promote tumor cell survival and proliferation. By blocking these pathways, methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate can induce apoptosis and prevent tumor growth.
Biochemical and Physiological Effects:
methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In addition to its effects on B-cell malignancies, methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate has also been shown to inhibit the activation of macrophages and dendritic cells, leading to reduced inflammation and improved immune function. Moreover, methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Moreover, methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate has been shown to have good pharmacokinetic properties, which make it suitable for oral administration and long-term treatment. However, one of the limitations of methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain tumor types.

Future Directions

There are several potential future directions for the development of methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their anti-tumor effects. Moreover, the development of more potent and selective BTK inhibitors may improve their efficacy in certain tumor types. Finally, the identification of biomarkers of response to BTK inhibitors may help to better select patients who are most likely to benefit from these therapies.

Synthesis Methods

The synthesis of methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate involves several steps, including the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate to form a cyano-substituted intermediate. This intermediate is then reacted with benzoylisothiocyanate to form the desired compound, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

Methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and lymphoma. This compound has been shown to selectively inhibit BTK, which plays a critical role in B-cell receptor signaling and activation. By blocking BTK activity, methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate can prevent the proliferation and survival of B-cell malignancies, leading to tumor regression and improved clinical outcomes.

properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQTZDLELIZYIG-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(=O)OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

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